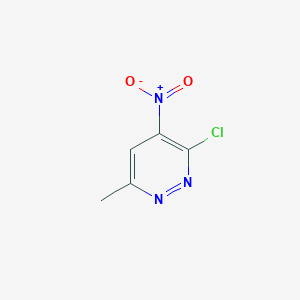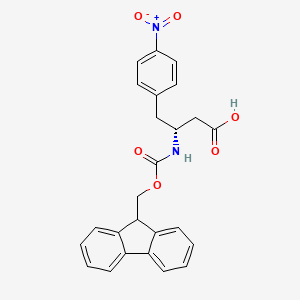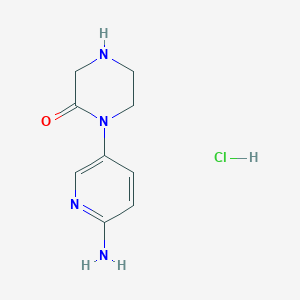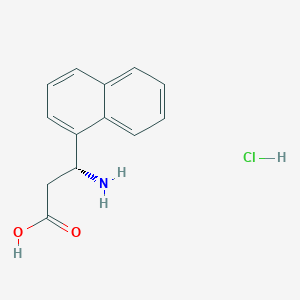
3-Chloro-6-methyl-4-nitropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-6-methyl-4-nitropyridazine is a useful research compound. Its molecular formula is C5H4ClN3O2 and its molecular weight is 173.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Derivatives
3-Chloro-6-methyl-4-nitropyridazine is involved in various chemical reactions, particularly focusing on the displacement of chlorine and the formation of derivatives. For instance, the reaction of 3-chloro-6-methyW-nitropyridazine 1-oxide with methanolic ammonia led to the replacement of the chlorine atom by a methoxy group and an amino group, indicating its reactivity and potential for creating diverse chemical structures. Such compounds play a crucial role in further chemical research and synthesis of novel compounds with potential applications in various fields, including medicinal chemistry and material science (Sakamoto & Plas, 1977).
Synthesis of Pyridazine Derivatives
The compound has been pivotal in the synthesis of pyridazine derivatives. Notably, nitration of 3,4-dimethylpyridazine N-oxide derivatives, including 6-chloro-3, 4-dimethylpyridazine, led to the formation of γ-nitropyridazine N-oxides. These derivatives are then transformed into aminopyridazines, suggesting its importance in the synthesis of pyridazine-based structures that have potential applications in pharmaceuticals and agrochemicals (Nakagome, 1963).
Potential in Anticancer Research
Compounds related to this compound have been investigated for their antitumor activities. Notably, 4-nitropyridazine 1-oxides and related compounds were tested with the AH-13 system, and some were found effective, such as 3,6-dimethoxy-4-nitropyridazine 1-oxide and 4-nitrocinnoline 1-oxide. This indicates the potential of derivatives of this compound in the development of anticancer agents (Kamiya et al., 1977).
Role in Developing Antimicrobial Agents
This compound is involved in the synthesis of compounds with antimicrobial properties. Specifically, 3-acetamido-6-alkoxypyridazine, 3-amino-6-alkoxypyridazine, and their oxides were synthesized with substituent groups like nitro, amino, hydroxyamino, and others at the 5-position of the pyridazine rings. Some of these compounds exhibited excellent in vitro effects on pathogenic bacteria, highlighting the compound's significance in developing new antimicrobial agents (Horie, 1963).
Properties
IUPAC Name |
3-chloro-6-methyl-4-nitropyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c1-3-2-4(9(10)11)5(6)8-7-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTSQGLEDPHWDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2405566.png)

![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)
![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)

![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)

![(3R,5R)-1,4-dihydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2405579.png)



![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
